1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride
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Overview
Description
1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride typically involves multiple steps. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the dimethylaminoethyl group. The final step involves the formation of the trihydrochloride salt. Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, catalysts, and purification methods to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-[2-(dimethylamino)ethyl]-4-piperidinamine trihydrochloride: This compound has a similar structure but includes a piperidine ring instead of a benzodiazole ring.
1-[2-(dimethylamino)ethyl]-1H-tetrazole-5-thiol: This compound features a tetrazole ring and is used in different chemical and biological applications.
Uniqueness
1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its benzodiazole ring imparts distinct electronic properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H21Cl3N4 |
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Molecular Weight |
327.7 g/mol |
IUPAC Name |
2-[2-(aminomethyl)benzimidazol-1-yl]-N,N-dimethylethanamine;trihydrochloride |
InChI |
InChI=1S/C12H18N4.3ClH/c1-15(2)7-8-16-11-6-4-3-5-10(11)14-12(16)9-13;;;/h3-6H,7-9,13H2,1-2H3;3*1H |
InChI Key |
QXFRNSDSGGHVCU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2N=C1CN.Cl.Cl.Cl |
Origin of Product |
United States |
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